N1-Acetylspermidine
Overview
Description
N1-Acetylspermidine is a polyamine derivative that plays a significant role in cellular metabolism. It is formed by the acetylation of spermidine, a process catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. This compound is involved in various physiological processes, including cell growth, differentiation, and apoptosis. It has been identified as a determinant of hair follicle stem cell fate and is implicated in the regulation of mRNA translation and protein biosynthesis .
Mechanism of Action
Target of Action
N1-Acetylspermidine primarily targets the enzyme spermidine/spermine acetyltransferase 1 (SAT1) . SAT1 plays a crucial role in the regulation of cellular polyamine content, which is essential for cell growth and stem cell maintenance .
Mode of Action
This compound interacts with its target, SAT1, leading to the accumulation of this compound . This interaction is facilitated by the up-regulation of SAT1 expression in response to certain environmental conditions, such as acidic extracellular pH . The inhibition of SAT1 expression suppresses the accumulation of intra- and extracellular this compound .
Biochemical Pathways
The interaction between this compound and SAT1 affects the polyamine pathway. Under acidic conditions, there is an accumulation of this compound, along with down-regulation of putrescine and spermidine in the polyamine pathway . This alteration in the polyamine pathway is a general metabolic signature conserved in human cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to the activity of SAT1. The up-regulation of SAT1 expression leads to an increase in intra- and extracellular this compound levels . Conversely, the inhibition of SAT1 expression suppresses the accumulation of this compound .
Result of Action
The action of this compound has significant molecular and cellular effects. It has been identified as a determinant of cell fate, acting through increasing self-renewal . In the context of cancer, the SAT1-N1-Acetylspermidine axis contributes to protumor immunity . Inhibition of SAT1 expression decreases neutrophil recruitment to the tumor, resulting in impaired angiogenesis and tumor growth .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, an acidic tumor microenvironment stimulates the recruitment of protumor neutrophils via the SAT1-N1-Acetylspermidine axis . This suggests that the extracellular acidity of the tumor microenvironment plays a critical role in the action of this compound .
Biochemical Analysis
Biochemical Properties
N1-Acetylspermidine interacts with various enzymes and proteins. The enzyme SAT1 plays a key role in its formation . SAT1 acts on several substrates, including 1,3-diaminopropane, 1,5-diaminopentane, putrescine, spermidine, and spermine, forming this compound .
Cellular Effects
This compound has been identified as a determinant of cell fate, acting through increasing self-renewal . It has been observed to have elevated levels upon depilation-mediated hair follicle stem cell (HFSC) proliferation and differentiation in vivo . In cancer cells, this compound promotes tumor growth via protumorigenic neutrophil infiltration .
Molecular Mechanism
The molecular mechanism of this compound involves its role in maintaining polyamine homeostasis. SAT1, the enzyme responsible for its formation, is highly regulated and adjusts its content in response to alterations in polyamine content . This regulation of SAT1 and, consequently, this compound levels, influences various cellular mechanisms and signaling pathways .
Dosage Effects in Animal Models
It is known that SAT1 knockdown, which would decrease this compound levels, significantly decreases tumor growth in vivo .
Metabolic Pathways
This compound is involved in the polyamine metabolic pathway. It is a product of the action of SAT1 on spermidine . This pathway is linked to lipid and carbohydrate metabolism by means of alterations in the content of acetyl-CoA and ATP .
Transport and Distribution
It is known that SAT1, the enzyme responsible for its formation, is present in various human cancer cells .
Subcellular Localization
It is known that SAT1, the enzyme responsible for its formation, is present in various human cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Acetylspermidine is synthesized through the acetylation of spermidine. The reaction involves the use of acetyl-coenzyme A as the acetyl donor, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. The reaction typically occurs in the cytoplasm of cells .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms engineered to overexpress spermidine/spermine N1-acetyltransferase. The process includes the extraction and purification of the compound from the fermentation broth. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: N1-Acetylspermidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by acetylpolyamine oxidase to produce putrescine and other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Acetylpolyamine oxidase is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Oxidation: The primary product is putrescine, along with other minor metabolites.
Reduction: The products depend on the specific reducing agent and conditions used.
Substitution: The products vary based on the nucleophile involved in the reaction.
Scientific Research Applications
Comparison with Similar Compounds
Spermidine: A precursor to N1-Acetylspermidine, involved in similar cellular processes.
Spermine: Another polyamine that shares metabolic pathways with this compound.
Putrescine: A product of this compound oxidation, involved in polyamine metabolism.
Uniqueness: this compound is unique due to its specific role in regulating hair follicle stem cell fate and its involvement in the response to acidic tumor microenvironments. Its acetylation distinguishes it from other polyamines, providing unique regulatory functions in cellular metabolism .
Properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162175 | |
Record name | N(1)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N1-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14278-49-0 | |
Record name | N1-Acetylspermidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(1)-Acetylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(1)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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